![molecular formula C13H14ClN3O2S B2970739 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 899999-89-4](/img/structure/B2970739.png)
2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
The compound “2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many biologically active compounds. The molecule also has a chlorobenzyl group and a thioacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, chlorobenzyl group, and thioacetamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in various organic reactions. The chlorobenzyl group could undergo nucleophilic substitution reactions, and the thioacetamide group might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .Scientific Research Applications
Gastric Secretion Inhibition Research has shown that compounds related to imidazole, which is structurally similar to "2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide", have been effective in inhibiting gastric secretion. For instance, ranitidine, an H2-receptor antagonist without an imidazole nucleus, has been shown to inhibit both nocturnal and pentagastrin-stimulated gastric secretion, indicating its potential for clinical trials in treating conditions related to excessive gastric acid secretion (Peden, Saunders, & Wormsley, 1979).
Antifungal Activity Compounds incorporating the imidazole ring have demonstrated significant antifungal activity. Sertaconazole, with a structure involving an imidazole ring, has been used effectively in treating Pityriasis versicolor, a fungal infection of the skin. This compound has shown a 100% cure rate in clinical trials, with no reported relapses or undesirable effects, highlighting its efficacy and safety as a topical antifungal agent (Nasarre, Umbert, Herrero, Roset, Márquez, Torres, & Ortiz, 1992).
Metabolic Studies Research into the metabolism, absorption, and excretion of pharmaceutical compounds is crucial for drug development and safety assessments. Studies on related compounds, such as [14C]mirabegron, have provided insight into the metabolic pathways, including amide hydrolysis and glucuronidation, which could inform the development and evaluation of "2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide" (Takusagawa, van Lier, Suzuki, Nagata, Meijer, Krauwinkel, Schaddelee, Sekiguchi, Miyashita, Iwatsubo, van Gelderen, & Usui, 2012).
Insecticide Toxicity and Metabolism The understanding of toxicity and metabolism of insecticides such as imidacloprid, which shares the imidazole ring structure, is critical for assessing environmental and human health risks. Studies have highlighted the relatively low toxicity of such compounds to mammals while elucidating the metabolic pathways and potential risks associated with exposure (Shadnia & Moghaddam, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)6-17-11(7-18)5-16-13(17)20-8-12(15)19/h1-5,18H,6-8H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTDSMAGKZYECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC(=O)N)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide |
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